molecular formula C13H18N2O2 B8188226 (S)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

(S)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No. B8188226
M. Wt: 234.29 g/mol
InChI Key: ZYMMFTVNDRHTLJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a complex organic compound. The tert-butyl ester group is a common protecting group in organic synthesis . It’s a derivative of indole, a heterocyclic aromatic organic compound, and carboxylic acid, an organic compound that contains a carboxyl group .


Synthesis Analysis

Tert-butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

Tert-butyl esters are involved in various chemical reactions. They can react with SOCl2 at room temperature to provide acid chlorides in very good yields . Moreover, they can undergo transesterification, a useful transformation in organic synthesis .

Mechanism of Action

The mechanism of action of tert-butyl esters involves various steps. For example, in the acidic hydrolysis of an ester, the carbonyl bond is reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .

Safety and Hazards

The safety data sheet for a related compound, tert-butyl acetoacetate, indicates that it is flammable and poses a risk of ignition. Vapors may form explosive mixtures with air . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The use of tert-butyl esters in peptide synthesis is an essential strategy in peptide chemistry . They often constitute a core building block in complex medicinal compounds . Therefore, the future directions of “(S)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” could be in the field of peptide synthesis and medicinal chemistry .

properties

IUPAC Name

tert-butyl (3S)-3-amino-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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